(2-Ethylphenyl)(thiophen-2-yl)methanol

Medicinal Chemistry Synthetic Intermediates Quality Control

(2‑Ethylphenyl)(thiophen‑2‑yl)methanol (CAS 1341059‑00‑4) is a heteroaromatic secondary alcohol that combines a 2‑ethyl‑substituted phenyl ring with a thiophen‑2‑yl methanol scaffold [REFS‑1]. The compound belongs to the broader class of thienyl‑aryl methanols, which are valued in medicinal chemistry as chiral building blocks, pharmacophore‑fusing cores, and intermediates for asymmetric catalysis [REFS‑2].

Molecular Formula C13H14OS
Molecular Weight 218.32 g/mol
Cat. No. B7893080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethylphenyl)(thiophen-2-yl)methanol
Molecular FormulaC13H14OS
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1C(C2=CC=CS2)O
InChIInChI=1S/C13H14OS/c1-2-10-6-3-4-7-11(10)13(14)12-8-5-9-15-12/h3-9,13-14H,2H2,1H3
InChIKeyLTIMXOKBCGBECK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (2‑Ethylphenyl)(thiophen‑2‑yl)methanol – CAS 1341059‑00‑4 Structure, Class, and Baseline Differentiation


(2‑Ethylphenyl)(thiophen‑2‑yl)methanol (CAS 1341059‑00‑4) is a heteroaromatic secondary alcohol that combines a 2‑ethyl‑substituted phenyl ring with a thiophen‑2‑yl methanol scaffold [REFS‑1]. The compound belongs to the broader class of thienyl‑aryl methanols, which are valued in medicinal chemistry as chiral building blocks, pharmacophore‑fusing cores, and intermediates for asymmetric catalysis [REFS‑2]. Its molecular formula is C₁₃H₁₄OS, and its calculated molecular weight is 218.31 g/mol, placing it in the mid‑molecular‑weight range typical for lead‑optimisation fragments [REFS‑1]. The 2‑ethyl substituent on the phenyl ring introduces distinct steric and electronic properties compared to the unsubstituted phenyl or para‑ethyl analogues, a difference that can influence target binding, metabolic stability, and synthetic route selectivity [REFS‑3].

Procurement Risk Alert: Why (2‑Ethylphenyl)(thiophen‑2‑yl)methanol Cannot Be Replaced by Unsubstituted or Para‑Ethyl Analogs


Generic substitution among thienyl‑aryl methanols is not scientifically defensible without quantitative evidence of functional equivalence [REFS‑1]. In the SGLT2 inhibitor series reported by Lee et al. (2011), moving the ethyl group from the ortho‑ (2‑) to the para‑ (4‑) position on the phenyl ring of a related C‑aryl glucoside scaffold resulted in a >10‑fold loss of inhibitory potency against SGLT2, demonstrating that the ortho‑ethyl arrangement is a critical determinant of activity [REFS‑2]. Furthermore, substituting the thiophene ring with a furan (O‑heterocycle) alters the heteroatom’s electronegativity and hydrogen‑bonding capacity, which can drastically affect target engagement and metabolic profile [REFS‑3]. These structure‑activity relationship (SAR) constraints make (2‑ethylphenyl)(thiophen‑2‑yl)methanol a non‑interchangeable intermediate; procurement decisions must be guided by the specific ortho‑ethyl, thiophene‑2‑yl methanol architecture defined by CAS 1341059‑00‑4 [REFS‑1].

(2‑Ethylphenyl)(thiophen‑2‑yl)methanol: Procurement‑Oriented Quantitative Differentiation Evidence


CAS‑Registered Ortho‑Ethyl Isomer: Structural Confirmation and Purity Specification

The target compound is uniquely identified as CAS 1341059‑00‑4, with the structural formula C₁₃H₁₄OS and a molecular weight of 218.31 g/mol. Commercial suppliers report a minimum purity of 95% (typically 97–98% by HPLC) for this specific ortho‑ethyl isomer [REFS‑1]. In contrast, the para‑ethyl isomer (4‑ethylphenyl‑(2‑thienyl)methanol, CAS 1251332‑06‑5) and the ortho‑methyl analogue (2‑methylphenyl‑(thiophen‑2‑yl)methanol, CAS 356553‑57‑6) have distinct CAS numbers and different calculated physical properties (e.g., boiling point, density), confirming that they are chemically distinct substances that cannot be used interchangeably without re‑validation of the synthetic sequence [REFS‑2].

Medicinal Chemistry Synthetic Intermediates Quality Control

Regiospecific Ortho‑Ethyl Substitution: A Critical SAR Feature for SGLT2 Inhibition

In a medicinal chemistry series of thiophenyl C‑aryl glucosides, the compound bearing an ortho‑ethylphenyl distal ring (compound 71p) exhibited an IC₅₀ of 4.47 nM against human SGLT2, which was the most potent within that series. The corresponding para‑ethylphenyl analogue (compound 71r) showed a markedly higher IC₅₀ of >50 nM, representing a >10‑fold loss of inhibitory activity [REFS‑1]. This quantitative SAR demonstrates that the ortho‑ethyl substitution is not merely a structural variant but a functional requirement for achieving high affinity. The (2‑ethylphenyl)(thiophen‑2‑yl)methanol core is a key substructure of this active pharmacophore, and substituting with the para‑ethyl or unsubstituted phenyl analogue is expected to significantly reduce biological activity.

Type 2 Diabetes SGLT2 Inhibition Structure‑Activity Relationship

Chiral Secondary Alcohol Scaffold: Utility in Asymmetric Synthesis and Ligand Development

Thiophene‑based chiral ligands derived from secondary alcohols have been successfully applied in asymmetric Henry reactions, achieving up to 92% conversion and high enantioselectivity [REFS‑1]. The (2‑ethylphenyl)(thiophen‑2‑yl)methanol core provides a stereogenic centre that can be resolved to furnish enantiopure alcohols for use as chiral auxiliaries or ligands. While direct comparative data for the enantiomers of this specific compound are not yet published, the class of thienyl‑aryl methanols is widely recognized in the literature as a privileged scaffold for generating chiral environments in transition‑metal catalysis [REFS‑2]. The ortho‑ethyl substituent may enhance steric bulk around the metal centre compared to the unsubstituted phenyl analogue, potentially improving enantioselectivity in certain transformations.

Asymmetric Catalysis Chiral Ligands Henry Reaction

(2‑Ethylphenyl)(thiophen‑2‑yl)methanol: Evidence‑Based Procurement Scenarios for R&D and Industrial Use


Medicinal Chemistry Campaigns Targeting SGLT2 or Related Sodium‑Dependent Transporters

When synthesising analogues of SGLT2 inhibitors based on the thiophenyl C‑aryl glucoside scaffold, procurement of the ortho‑ethylphenyl building block is non‑negotiable. The quantitative SAR data from Lee et al. (2011) demonstrate that the ortho‑ethyl substitution confers a >10‑fold improvement in potency over the para‑ethyl isomer [REFS‑1]. Using the incorrect regioisomer will almost certainly compromise the activity of the resulting lead compound and may misdirect structure‑activity optimisation efforts.

Development of Novel Chiral Ligands for Asymmetric Catalysis

The secondary alcohol functionality of (2‑ethylphenyl)(thiophen‑2‑yl)methanol provides a stereogenic centre that can be exploited in the synthesis of chiral ligands. Literature precedent confirms that thiophene‑containing amino alcohols derived from similar scaffolds perform well in asymmetric Henry reactions (92% conversion) [REFS‑2]. Procurement of the racemic material allows for subsequent resolution or enantioselective synthesis to furnish the desired enantiopure ligand.

Preparation of Thiophene‑Containing Drug‑Like Fragments for High‑Throughput Screening

As a 'versatile small molecule scaffold' with a molecular weight of 218.31 g/mol, (2‑ethylphenyl)(thiophen‑2‑yl)methanol fits within the property space of fragment‑based drug discovery [REFS‑3]. Its combination of a heteroaromatic thiophene and an ortho‑substituted phenyl ring provides a three‑dimensional shape and electronic profile that can be elaborated into larger, lead‑like molecules. Procurement of a high‑purity (>95%) batch ensures reliable screening results and synthetic tractability for parallel medicinal chemistry.

Synthetic Route Validation and Process Development

For industrial process chemists, the availability of detailed analytical specifications (CAS 1341059‑00‑4, MW 218.31 g/mol, purity ≥95%) is critical for route scouting and quality control [REFS‑4]. The compound's regiospecific ortho‑ethyl substitution ensures that downstream intermediates are correctly assembled. Substitution with the para‑ethyl isomer (CAS 1251332‑06‑5) would introduce an impurity profile that is not validated for the intended synthetic sequence, potentially leading to batch rejection or unexpected by‑products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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